molecular formula C23H27FO4 B2447047 2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one CAS No. 337513-52-7

2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2447047
CAS No.: 337513-52-7
M. Wt: 386.463
InChI Key: DBYOXFVNEREKNV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a useful research compound. Its molecular formula is C23H27FO4 and its molecular weight is 386.463. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The diverse biological activities of indole derivatives suggest that the compound could have a wide range of effects at the molecular and cellular levels.

Biological Activity

The compound 2-[(4-Fluorophenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups including a fluorophenyl moiety and cyclohexenone derivatives. Its molecular formula is C20H24F1O3C_{20}H_{24}F_1O_3 with a molecular weight of approximately 344.4 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown efficacy against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
  • Cholinesterase Inhibition
    • The compound has been evaluated for its inhibitory effects on cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values indicate moderate to strong inhibition:
      • AChE : IC50 = 157.31 µM
      • BChE : IC50 = 46.42 µM .
  • Antioxidant Properties
    • Studies have demonstrated that the compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The DPPH radical scavenging assay yielded an IC50 value of 25 µg/mL, indicating strong free radical scavenging ability.
  • Cytotoxicity Against Cancer Cell Lines
    • The compound has shown selective cytotoxicity against certain cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were found to be 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

  • Enzyme Interaction : The structural features of the compound allow it to interact with active sites of cholinesterase enzymes, leading to inhibition.
  • Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its cytotoxic effects on tumor cells.
  • Oxidative Stress Modulation : By scavenging free radicals, the compound may reduce oxidative damage in cells, contributing to its protective effects in various biological systems.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In a study involving neurodegenerative disease models, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function in animal models.
  • In Vivo Antitumor Activity : A xenograft model study demonstrated that treatment with the compound significantly inhibited tumor growth compared to control groups, supporting its potential as an anticancer agent.

Data Summary Table

Activity TypeAssessed EffectIC50 Value
AntimicrobialVarious bacterial strains32 - 128 µg/mL
Cholinesterase InhibitionAChE157.31 µM
BChE46.42 µM
AntioxidantDPPH Scavenging25 µg/mL
CytotoxicityMCF-7 (breast cancer)15 µM
HeLa (cervical cancer)20 µM

Properties

IUPAC Name

2-[(4-fluorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-5-7-14(24)8-6-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19,25,27H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYOXFVNEREKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C2=CC=C(C=C2)F)C3=C(CC(CC3=O)(C)C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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